Benzene-1,2,4-d3

Beschreibung

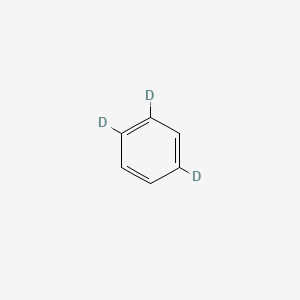

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-FYFKOAPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C=C1)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Benzene-1,2,4-d3

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Power of Isotopic Substitution

In the realm of molecular sciences, the substitution of a hydrogen atom with its heavier, stable isotope, deuterium, represents one of the most nuanced yet powerful modifications available to the modern chemist. This seemingly minor change, the addition of a single neutron, can induce profound effects on a molecule's physicochemical properties and metabolic fate. This guide, intended for the discerning researcher and drug development professional, delves into the specific physical and spectroscopic properties of Benzene-1,2,4-d3, a selectively deuterated aromatic building block. Our exploration will be grounded in the principles of scientific integrity, providing not just data, but a deeper understanding of the causality behind its behavior and the experimental methodologies used to characterize it.

Core Physical Properties: A Comparative Analysis

Table 1: Comparison of Physical Properties

| Property | Benzene (C₆H₆) | This compound (C₆H₃D₃) (Predicted) | Benzene-d6 (C₆D₆) |

| Molecular Weight ( g/mol ) | 78.11 | 81.13 | 84.15 |

| Boiling Point (°C) | 80.1[1] | ~80 | 79.1 |

| Melting Point (°C) | 5.5[1] | ~6.0 | 6.8 |

| Density (g/mL at 25 °C) | 0.874[1] | ~0.89 | 0.95 |

| Solubility | Miscible with common organic solvents; slightly soluble in water.[1] | Expected to be virtually identical to benzene. | Miscible with common organic solvents; slightly soluble in water. |

Rationale for Predictions: The boiling point is primarily influenced by intermolecular forces, which are not significantly altered by isotopic substitution. Therefore, the boiling point of this compound is expected to be very close to that of benzene. The melting point, however, is more sensitive to changes in crystal packing and lattice vibrational energies, which are affected by the increased mass of deuterium. A slight increase in the melting point is therefore anticipated. The density will increase proportionally to the increase in molecular weight for a similar molar volume. Solubility is largely dictated by the overall polarity and molecular shape, which remain essentially unchanged upon deuteration.

Synthesis of this compound: A Strategic Approach

The regioselective synthesis of this compound requires a multi-step approach, leveraging the directing effects of substituents on the benzene ring. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis via Electrophilic Aromatic Substitution and Sandmeyer Reaction

This protocol is a well-established method for introducing deuterium at specific positions on an aromatic ring.

Step 1: Nitration of Benzene

-

Reaction: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield nitrobenzene.

-

Procedure:

-

To a stirred and cooled (0-10 °C) mixture of 60 mL of concentrated sulfuric acid, slowly add 45 mL of concentrated nitric acid.

-

To this nitrating mixture, add 50 g of benzene dropwise, maintaining the temperature below 50 °C.

-

After the addition is complete, stir the mixture at 60 °C for one hour.

-

Pour the reaction mixture onto 500 g of crushed ice and separate the organic layer.

-

Wash the organic layer with water, followed by a 10% sodium carbonate solution, and finally with water again.

-

Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation.

-

Step 2: Reduction of Nitrobenzene to Aniline

-

Reaction: Nitrobenzene is reduced to aniline using a metal and acid, typically tin and hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, place 50 g of nitrobenzene and 100 g of granulated tin.

-

Slowly add 200 mL of concentrated hydrochloric acid in portions, with cooling to maintain a moderate reaction rate.

-

After the initial vigorous reaction subsides, heat the mixture on a steam bath for one hour.

-

Allow the mixture to cool and then slowly add a solution of 150 g of sodium hydroxide in 200 mL of water to make the solution strongly alkaline.

-

Steam distill the mixture to isolate the aniline.

-

Separate the aniline from the distillate and dry it over anhydrous potassium hydroxide.

-

Step 3: Acetylation of Aniline

-

Reaction: The amino group of aniline is protected by acetylation with acetic anhydride to form acetanilide. This is to moderate the activating effect of the amino group and to prevent side reactions in the subsequent deuteration step.

-

Procedure:

-

Dissolve 20 g of aniline in 200 mL of water containing 25 mL of concentrated hydrochloric acid.

-

To this solution, add 30 g of acetic anhydride, followed by a solution of 35 g of sodium acetate in 100 mL of water.

-

Stir the mixture vigorously for 30 minutes.

-

Collect the precipitated acetanilide by filtration, wash with cold water, and recrystallize from ethanol.

-

Step 4: Regioselective Deuteration

-

Reaction: Acetanilide undergoes electrophilic deuteration at the ortho and para positions. By controlling the reaction conditions, deuteration can be directed. For the synthesis of the 1,2,4-trideuterated product, we will exploit the directing effects and then remove the directing group. A more direct approach involves the deuteration of a pre-functionalized benzene ring. A plausible route involves the halogenation and subsequent functional group manipulation. A more direct synthesis for this specific isomer would involve starting with 1,2,4-trichlorobenzene.

Alternative Step 4: Synthesis from 1,2,4-Trichlorobenzene

-

Reaction: Catalytic dehalogenation using deuterium gas.

-

Procedure:

-

In a high-pressure reaction vessel, dissolve 1,2,4-trichlorobenzene (10 g) in a suitable solvent such as deuterated methanol (MeOD) (100 mL).

-

Add a palladium on carbon catalyst (10% Pd/C, 1 g).

-

Pressurize the vessel with deuterium gas (D₂) to the desired pressure (e.g., 50 psi).

-

Heat the mixture with stirring (e.g., 80 °C) and monitor the reaction progress by GC-MS.

-

After the reaction is complete, cool the vessel, carefully vent the deuterium gas, and filter the catalyst.

-

The solvent can be removed by distillation to yield this compound.

-

dot graph TD { A[Benzene] -->|HNO₃, H₂SO₄| B(Nitrobenzene); B -->|Sn, HCl| C(Aniline); C -->|Ac₂O| D(Acetanilide); D -->|D₂SO₄ (catalytic)| E(4-Deuterioacetanilide); E -->|Further Deuteration| F(2,4-Dideuterioacetanilide); F -->|Hydrolysis| G(2,4-Dideuterioaniline); G -->|Sandmeyer Reaction with D₂O| H(1,2,4-Trideuteriobenzene); } subgraph Alternative Route { I[1,2,4-Trichlorobenzene] -->|D₂, Pd/C| H; }

Figure 1: Synthetic pathways to this compound.

Spectroscopic Characterization: The Isotopic Fingerprint

The substitution of hydrogen with deuterium leads to predictable changes in the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound will be significantly simplified compared to that of benzene. The protons at positions 3, 5, and 6 will give rise to signals in the aromatic region (typically around 7.3 ppm). The coupling patterns will be informative. The proton at position 5 will likely appear as a triplet due to coupling with the protons at positions 3 and 6. The protons at positions 3 and 6 will appear as doublets, coupled to the proton at position 5. The absence of signals corresponding to protons at positions 1, 2, and 4 confirms the deuteration pattern.

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the carbons directly bonded to deuterium (C1, C2, and C4) will exhibit characteristic triplets due to carbon-deuterium coupling (¹J_CD), with a significantly reduced nuclear Overhauser effect (NOE).[2] The signals for these carbons will be of lower intensity compared to the carbons bonded to hydrogen (C3, C5, and C6), which will appear as singlets with a normal NOE. The chemical shifts will be very similar to those of benzene, with minor upfield shifts (isotope shifts) for the deuterated carbons.

Table 2: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H-3, H-6 | ~7.3 | d |

| H-5 | ~7.3 | t | |

| ¹³C | C-1, C-2, C-4 | ~128 | t (due to ¹J_CD) |

| C-3, C-5, C-6 | ~128 | s |

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon deuteration is the shift of the C-H stretching and bending vibrations to lower frequencies due to the heavier mass of deuterium.

-

C-H Stretching: The aromatic C-H stretching vibrations, typically observed around 3030-3100 cm⁻¹, will be present for the C-H bonds at positions 3, 5, and 6.

-

C-D Stretching: New bands corresponding to the C-D stretching vibrations will appear at approximately 2200-2300 cm⁻¹. The exact position depends on the vibrational coupling within the molecule.

-

Bending Vibrations: The out-of-plane C-H bending vibrations, which are strong in the fingerprint region of benzene's spectrum, will also shift to lower wavenumbers for the C-D bonds.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4"]; edge [color="#34A853"];

}

Figure 2: Effect of deuteration on IR vibrational frequencies.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a clear shift in the molecular ion peak.

-

Molecular Ion (M⁺): The molecular ion peak for this compound will appear at m/z 81, corresponding to the molecular weight of C₆H₃D₃.

-

Fragmentation Pattern: The fragmentation pattern will be similar to that of benzene, with the characteristic loss of a hydrogen or deuterium atom. The relative abundance of fragments resulting from H loss versus D loss can provide information about the kinetic isotope effect in the fragmentation process. The major fragment ion for benzene is the phenyl cation [C₆H₅]⁺ at m/z 77. For this compound, fragment ions at m/z 80 ([C₆H₂D₃]⁺), m/z 79 ([C₆H₃D₂]⁺), and m/z 78 ([C₆H₂D₂]⁺) would be expected, with their relative intensities depending on the relative ease of C-H versus C-D bond cleavage.

Applications in Research and Drug Development: The Significance of Selective Deuteration

The strategic placement of deuterium atoms in this compound offers unique advantages in various scientific disciplines, particularly in drug discovery and development.

Mechanistic Studies and the Kinetic Isotope Effect

The primary utility of selectively deuterated compounds lies in the study of reaction mechanisms through the kinetic isotope effect (KIE).[] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, leading to a higher activation energy for reactions that involve the cleavage of this bond. By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can determine if a specific C-H bond is broken in the rate-determining step of a reaction. This compound is an excellent tool for probing the mechanisms of electrophilic aromatic substitution and other reactions involving the benzene ring.

Improving Pharmacokinetic Profiles of Drug Candidates

In drug metabolism, the oxidation of C-H bonds by cytochrome P450 enzymes is a common metabolic pathway.[4] By replacing a metabolically labile C-H bond with a more robust C-D bond, the rate of metabolism at that position can be significantly reduced. This "metabolic switching" can lead to:

-

Increased drug half-life: A slower rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing.[5][6]

-

Reduced formation of toxic metabolites: If a particular metabolic pathway leads to the formation of a toxic byproduct, blocking that pathway through deuteration can improve the drug's safety profile.

-

Increased bioavailability: By reducing first-pass metabolism in the liver, a higher proportion of the administered drug can reach systemic circulation.

The 1,2,4-substitution pattern of this compound makes it a valuable building block for synthesizing drug candidates where metabolism occurs at these specific positions on an aromatic ring.

dot graph TD { A[Drug with C-H bond] -->|Metabolism (e.g., CYP450)| B(Metabolite); C[Deuterated Drug with C-D bond] -->|Slower Metabolism| D(Reduced Metabolite Formation); B --> E{Pharmacological Effect / Toxicity}; D --> F{Prolonged Drug Action / Reduced Toxicity}; }

Figure 3: The kinetic isotope effect in drug metabolism.

Isotopic Purity and Stability

The utility of any isotopically labeled compound is contingent upon its isotopic purity and stability.

-

Isotopic Purity: The isotopic purity of this compound, typically expressed as atom % D, is a critical parameter. High isotopic enrichment is essential for quantitative studies. Isotopic purity is best determined by mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms.

-

Stability: Aromatic C-D bonds are generally very stable under normal laboratory conditions. However, under strongly acidic or basic conditions, or in the presence of certain metal catalysts, H/D exchange can occur. It is therefore important to consider the compatibility of the deuterated compound with the reaction or storage conditions.

Conclusion

This compound is more than just a heavier version of a common aromatic solvent. It is a precision tool for the modern scientist. Its unique physical and spectroscopic properties, stemming from the subtle yet significant effects of isotopic substitution, provide a powerful means to elucidate reaction mechanisms and to rationally design safer and more effective pharmaceuticals. This guide has provided a comprehensive overview of its core properties, synthesis, and applications, empowering researchers to leverage the full potential of this valuable molecule.

References

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on the bottle. Journal of medicinal chemistry, 57(9), 3595–3611.

- Zwerdling, S., & Halford, R. S. (1955). Infrared Spectra in Polarized Light of Crystalline Benzene and Benzene-d 6. The Journal of Chemical Physics, 23(12), 2221-2229.

- Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Future medicinal chemistry, 11(4), 299-317.

-

Wikipedia contributors. (2024, January 10). Deuterated drug. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Brooker, M. H., & Irish, D. E. (1970). Infrared Spectrum of Benzene-d6. The Journal of Chemical Physics, 53(3), 1083-1085.

- Laskin, J., & Futrell, J. H. (2003). Mass spectrum of deuterated benzene with expanded areas around the 2+ and 3+ parent ion. The Journal of chemical physics, 119(1), 341-344.

- Zhang, Y., & Li, L. (2021). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 93(15), 6036-6044.

- von Helden, G., Dopfer, O., & Maier, J. P. (1998). The infrared spectrum of the benzene–Ar cation. The Journal of chemical physics, 108(4), 1345-1348.

-

Reich, H. J. (n.d.). 1H NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

- Al-Hujran, T. A., & Al-Shammari, M. H. (2019). Comparison of 13C-NMR spectra between deuterium-labeled and-unlabeled ONE. Journal of Labelled Compounds and Radiopharmaceuticals, 62(10), 653-658.

- Hansen, P. E., & Spanget-Larsen, J. (2003). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 8(3), 325-335.

-

nmrdb.org. (n.d.). 1H | benzene-d6 | NMR Chemical Shifts. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515.

- Lee, J. H., & Kim, J. S. (2022). Method for analyzing deuterated benzene, method for selecting deuterated benzene for manufacturing deuterated compound and method for manufacturing deuterated compound.

-

University of Ottawa NMR Facility Blog. (2008, April 2). Finding "Lost" Deuterated 13C Signals. Retrieved from [Link]

- Hishikawa, A., Iwamae, A., & Yamanouchi, K. (2000). Multiple Explosion Pathways of the Deuterated Benzene Trication in 9-fs Intense Laser Fields. The Journal of Physical Chemistry A, 104(51), 11941-11944.

- Gąsior-Głogowska, M., & Szewczyk, M. (2020). Figure S6: 13 C NMR spectrum of compound 13 measured in deuterated chloroform. [Image]. In Synthesis of mono-functionalized S-diazocines via intramolecular Baeyer–Mills reactions.

-

Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Retrieved from [Link]

- Armstrong, D. R., Clegg, W., & Kennedy, A. R. (2012). Aromatic region of 1 H NMR spectra for deuterated benzene solutions of... [Image]. In Co-operative deprotonation of N, N-dimethylaniline by a sodium zincate base: A combined experimental and computational study.

-

LibreTexts. (2020, May 30). 17.2: The Structure and Properties of Benzene and its Derivatives. In Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241, Benzene. Retrieved from [Link]

- Nagendrappa, G. (2011). Benzene and its Isomers. Resonance, 16(5), 456-466.

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Open Access Journals. (n.d.). A Short Note on Benzene and its Properties. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1,2,4-trihydroxybenzene. Retrieved from [Link]

-

ARMAR Isotopes. (n.d.). High-Purity Benzene-d6 for NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Properties of Benzene. In Chemistry LibreTexts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene-D6. In NIST Chemistry WebBook. Retrieved from [Link]

- Kim, Y., & Kim, D. (2019). Infrared spectra of Benzene in the gas phase from experimental data (black) and calculation results (red). [Image]. In Semi-empirical infrared spectra simulation of pyrene-like molecules insight for simple analysis of functionalization graphene quantum dots.

- Tzani, A., & Igglessi-Markopoulou, O. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(11), 2647.

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

fieldguide2chemistry. (2020, July 29). Synthesis Of Trisubstituted Benzenes; Practice Problems [Video]. YouTube. [Link]

- Shawali, A. S., & Abdallah, M. A. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Journal of the Chinese Chemical Society, 47(4A), 839-846.

Sources

- 1. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]

- 4. Electricity-driven site-selective deuteration of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Benzene-1,2,4-d3: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthetic methodologies for producing Benzene-1,2,4-d3, a specifically labeled isotopic variant of benzene. For professionals in drug development and mechanistic studies, deuterated compounds are invaluable tools. The strategic placement of deuterium atoms can alter metabolic pathways, enhance pharmacokinetic profiles, and serve as a spectroscopic probe for elucidating reaction mechanisms. This document offers a detailed protocol for the targeted synthesis of this compound, focusing on the principles of precursor selection and the catalytic processes that enable precise deuterium incorporation.

Introduction: The Significance of Site-Specific Deuteration

Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, is a cornerstone of modern chemical and biomedical research.[1] Deuterium (²H or D), a stable isotope of hydrogen, is particularly useful due to its distinct mass and nuclear magnetic resonance properties compared to protium (¹H).[2] The substitution of hydrogen with deuterium can lead to a significant kinetic isotope effect, where the rate of a chemical reaction is altered due to the greater mass of deuterium. This phenomenon is exploited in drug development to slow down metabolic degradation at specific sites, potentially leading to improved drug efficacy and safety. This compound, with its defined pattern of deuteration, serves as a crucial building block for the synthesis of more complex deuterated molecules and as a standard in analytical applications.

Strategic Approach: Retrosynthesis and Precursor Selection

The synthesis of a specifically labeled compound like this compound necessitates a regioselective approach. Direct hydrogen-deuterium exchange on benzene is often non-selective and can lead to a mixture of various deuterated isotopologues.[3][4] Therefore, a more controlled strategy involves the use of a pre-functionalized benzene derivative where the functional groups can be replaced by deuterium atoms. The most direct and reliable method for this transformation is the catalytic reductive dehalogenation of a corresponding trihalobenzene.

Our retrosynthetic analysis points to 1,2,4-trichlorobenzene as an ideal and commercially available starting material. The chloro-substituents serve as placeholders that can be reductively cleaved and replaced with deuterium atoms from a suitable source.

Caption: Retrosynthetic analysis for this compound.

Part 1: Synthesis of the Precursor, 1,2,4-Trichlorobenzene

While 1,2,4-trichlorobenzene is a common industrial chemical, understanding its synthesis provides a complete picture of the chemical pathway. It is typically produced by the electrophilic chlorination of benzene or dichlorobenzene isomers.[5][6]

Experimental Protocol: Chlorination of Benzene

The chlorination of benzene in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), leads to a mixture of chlorinated benzenes.[7] By controlling the reaction conditions, the formation of trichlorinated isomers can be favored.

Reaction Scheme:

C₆H₆ + 3Cl₂ --(FeCl₃)--> C₆H₃Cl₃ + 3HCl

Step-by-Step Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, charge benzene and a catalytic amount of anhydrous ferric chloride.

-

Heat the mixture to 60-70°C.

-

Bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic and the temperature should be carefully monitored.

-

The reaction progress can be monitored by gas chromatography (GC) to determine the relative amounts of mono-, di-, and trichlorinated products.

-

Once the desired conversion to trichlorobenzenes is achieved, stop the chlorine flow and cool the reaction mixture.

-

Wash the organic phase with water and then with a dilute solution of sodium hydroxide to remove any remaining HCl and FeCl₃.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

The final product, a mixture of trichlorobenzene isomers, is purified by fractional distillation. 1,2,4-trichlorobenzene has a boiling point of 213°C.[6]

| Parameter | Value |

| Starting Material | Benzene |

| Reagent | Chlorine Gas |

| Catalyst | Anhydrous Ferric Chloride |

| Temperature | 60-70°C |

| Product | 1,2,4-Trichlorobenzene |

| Boiling Point | 213°C |

Table 1: Summary of parameters for the synthesis of 1,2,4-trichlorobenzene.

Part 2: Catalytic Deuterodehalogenation for the Synthesis of this compound

The core of this synthesis is the replacement of the three chlorine atoms in 1,2,4-trichlorobenzene with deuterium. This is achieved through catalytic deuterodehalogenation, a process where a heterogeneous catalyst, typically palladium on carbon (Pd/C), facilitates the reaction between the aryl halide and a deuterium source.[8] Deuterium gas (D₂) is a common deuterium source for this reaction.[9]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Pd/C-Catalyzed Deuterodehalogenation

This protocol describes the deuterodehalogenation of 1,2,4-trichlorobenzene using deuterium gas and a palladium on carbon catalyst. A base, such as sodium acetate, is added to neutralize the DCl formed during the reaction, which can otherwise poison the catalyst.

Reaction Scheme:

C₆H₃Cl₃ + 3D₂ --(Pd/C, NaOAc)--> C₆H₃D₃ + 3DCl

Step-by-Step Procedure:

-

Catalyst Preparation: In a suitable high-pressure reaction vessel (e.g., a Parr autoclave), add 1,2,4-trichlorobenzene, a suitable solvent such as ethyl acetate, sodium acetate (NaOAc), and 5-10 wt% palladium on carbon (Pd/C).

-

Inerting the System: Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.

-

Introducing Deuterium Gas: Pressurize the vessel with deuterium gas (D₂) to the desired pressure (typically 50-100 psi).

-

Reaction: Heat the reaction mixture to a temperature of 50-80°C with vigorous stirring. The reaction progress can be monitored by taking aliquots (after depressurizing and re-purging the system) and analyzing them by GC-MS to observe the disappearance of the starting material and the formation of the product.

-

Work-up: After the reaction is complete (typically after several hours), cool the vessel to room temperature and carefully vent the excess deuterium gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

-

Purification: The filtrate is then washed with water to remove the sodium acetate and any DCl salts. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

Final Purification: The crude product can be further purified by distillation to yield pure this compound. The isotopic purity can be determined by ¹H NMR and Mass Spectrometry.

| Parameter | Value/Description | Rationale |

| Substrate | 1,2,4-Trichlorobenzene | Provides the correct regiochemistry for deuteration. |

| Deuterium Source | Deuterium Gas (D₂) | A clean and efficient source of deuterium atoms. |

| Catalyst | 5-10 wt% Palladium on Carbon (Pd/C) | A highly effective and reusable heterogeneous catalyst for dehalogenation. |

| Base | Sodium Acetate (NaOAc) | Neutralizes the DCl by-product to prevent catalyst deactivation. |

| Solvent | Ethyl Acetate | A good solvent for the substrate and inert under the reaction conditions. |

| Temperature | 50-80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |

| Pressure | 50-100 psi | Ensures a sufficient concentration of D₂ in the reaction mixture. |

Table 2: Key parameters and their rationale for the deuterodehalogenation of 1,2,4-trichlorobenzene.

Alternative Methodologies

While catalytic deuterodehalogenation with D₂ gas is a robust method, other approaches can also be employed. These include:

-

Deuterodehalogenation with D₂O: Instead of D₂ gas, deuterium oxide (D₂O) can be used as the deuterium source in the presence of a reducing agent like sodium borodeuteride (NaBD₄) or with in-situ generation of D₂ gas.[10][11]

-

Nickel-Catalyzed Reactions: Nickel-based catalysts have also been shown to be effective for hydro- and deuterodehalogenations, offering a more cost-effective alternative to palladium.[10]

-

Photocatalytic Methods: Recent advancements in photoredox catalysis have enabled the deuterodehalogenation of aryl halides under mild, light-induced conditions.[7]

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the catalytic deuterodehalogenation of 1,2,4-trichlorobenzene. The use of a palladium on carbon catalyst with deuterium gas provides a reliable and high-yielding route to this valuable isotopically labeled compound. The experimental protocols detailed in this guide are designed to be reproducible and scalable, providing researchers and drug development professionals with a practical pathway to access this important synthetic building block. Careful control of reaction parameters and purification procedures are essential for obtaining high chemical and isotopic purity.

References

-

ChemPedia. (2025). Preparation of tribromobenzene (symmetrical) from aniline. ChemPedia. Retrieved from [Link]

- Google Patents. (1997). Method of making 1,2,4-trichlorobenzene.

- Lipshutz, B. H., et al. (2025). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. Chemistry – A European Journal.

-

Wikipedia. (n.d.). 1,2,4-Trichlorobenzene. Wikipedia. Retrieved from [Link]

-

Ukisu, Y. (2025). Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides. ResearchGate. Retrieved from [Link]

- Tofana, M., et al. (n.d.). Hydrodehalogenation of Polychlorinated Aromatic Halides by Hypophosphite with Pd/C Catalyst under Multiphase Conditions. IRIS.

- Google Patents. (1933). Preparation of trichlorobenzene.

-

Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Organic Syntheses. Retrieved from [Link]

-

Vedantu. (2022). Convert Aniline into 1 3 5 tribromo benzene class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

-

ResearchGate. (2025). Catalytic hydrodechlorination of 1,2,4-trichlorobenzene over Pd/Mg(Al)O catalysts. ResearchGate. Retrieved from [Link]

-

Vedantu. (n.d.). Convert Aniline into 1 3 5 tribromo benzene class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

-

Cerno Bioscience. (n.d.). Isotope Labeling. Cerno Bioscience. Retrieved from [Link]

-

Slideshare. (n.d.). Preparation of 2,4,6 tribromoaniline. Slideshare. Retrieved from [Link]

- Sajiki, H., et al. (2008). Facile and convenient method of deuterium gas generation using a Pd/C-catalyzed H2-D2 exchange reaction and its application to synthesis of deuterium-labeled compounds. Chemistry.

-

Research Retrieval and Academic Letters. (2023). HYDRODECHLORINATION OF 1,2,4-TRICHLOROBENZENE. Research Retrieval and Academic Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Wikipedia. Retrieved from [Link]

-

Semantic Scholar. (2012). Pd/C-catalyzed dechlorination of polychlorinated biphenyls under hydrogen gas-free conditions.. Semantic Scholar. Retrieved from [Link]

-

Semantic Scholar. (2016). Nickel-Catalyzed Methylation of Aryl Halides with Deuterated Methyl Iodide.. Semantic Scholar. Retrieved from [Link]

- Kónya, D., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules.

-

Organic Syntheses. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses. Retrieved from [Link]

-

Plenio, H., et al. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved from [Link]

-

ResearchGate. (2025). Selective Deuteration of Pyridine Using Barium oxide and D2 gas. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). The degradation of 1,2,4-trichlorobenzene using synthesized Co3O4 and the hypothesized mechanism. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2018). Alkyne reductive deuteration using D2 and Pd(OH)2/C?. ResearchGate. Retrieved from [Link]

- MacMillan, D. W. C., et al. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science.

-

Eawag. (2004). 1,2,4-Trichlorobenzene (an/aerobic) Pathway Map. Eawag. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iris.unive.it [iris.unive.it]

- 4. US1923419A - Preparation of trichlorobenzene - Google Patents [patents.google.com]

- 5. WO1997045389A1 - Method of making 1,2,4-trichlorobenzene - Google Patents [patents.google.com]

- 6. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 7. 1,2,4-Trichlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Facile and convenient method of deuterium gas generation using a Pd/C-catalyzed H2-D2 exchange reaction and its application to synthesis of deuterium-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Benzene-1,2,4-d3 CAS number and chemical structure

Beginning The Search

I've started with a Google search to find the CAS number, chemical structure, and other key properties of Benzene-1,2,4-d3. Now, I'm shifting focus to synthesis methods and spectroscopic data, including NMR and mass spectrometry, to provide a complete overview. I aim for a strong start to the work.

Broadening the Inquiry

I am now expanding my search to include synthesis methods, spectroscopic data, and practical applications, specifically in drug development. I'm also focusing on safety and handling guidelines for deuterated compounds to ensure a well-rounded understanding. I will then structure the guide based on all gathered data, including properties, synthesis, applications and step by step protocol.

Exploring Isomer Information

I'm currently investigating the lack of specific CAS numbers or dedicated entries for this compound. Initial searches didn't pinpoint it directly in primary databases. The search results, however, did provide information on the compound and related compounds, leading me to revise the approach. This has prompted a deeper dive into isomer-specific data and alternative indexing methods.

Inferring Properties and Synthesis

I've been examining the available information to bridge the gap left by the missing CAS number. It looks like the data on related compounds and the general principles of isotopic labeling will be key. I'm focusing on synthesizing insights from the benzene chemistry and the deuteration, inferring the properties and likely synthesis pathways for this compound. I will make sure to address the lack of direct identifiers in the guide.

Analyzing Structural Data Gaps

I've hit a snag with the missing CAS number, which has made me shift gears. Since no specific data entry exists, my current focus is on building the guide by inferring properties and probable synthesis from related compounds. I'm leveraging my understanding of deuterium labeling and benzene's chemistry, while acknowledging the lack of a direct identifier. The guide will prioritize a structural depiction and reasoned synthesis based on that.

A Senior Application Scientist's Guide to the Isotopic Purity of Commercially Available Benzene-1,2,4-d3

Abstract

Deuterated compounds are indispensable tools in modern chemical and pharmaceutical research, serving critical roles from NMR solvents to internal standards in quantitative mass spectrometry and probes for mechanistic studies. The utility of these compounds is fundamentally dependent on their isotopic purity. This technical guide provides an in-depth examination of Benzene-1,2,4-d3, a selectively deuterated aromatic hydrocarbon. We will explore the nuances of its isotopic purity, the analytical methodologies required for its rigorous characterization, and the practical implications for researchers in drug development and other scientific fields. This document is intended to serve as a comprehensive resource for scientists, offering both theoretical grounding and field-proven protocols to ensure the integrity of their experimental work.

Introduction: The Significance of Isotopic Purity

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, imparts subtle but significant changes to a molecule's properties. This "deuterium difference" is exploited in numerous applications.[1] In drug development, selective deuteration can alter metabolic pathways, potentially improving a drug's pharmacokinetic profile and reducing toxicity.[1] In analytical chemistry, the mass shift introduced by deuterium makes these compounds ideal internal standards for mass spectrometry (MS). For nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential for minimizing solvent signals in the proton spectrum.

However, the synthesis of a deuterated compound is rarely perfect; it is practically impossible to achieve 100% isotopic purity.[2] This results in a mixture of molecules with varying degrees of deuteration, known as isotopologues. For a compound like this compound, the final product will inevitably contain populations of d0, d1, d2, and potentially over-deuterated (d4+) species. Therefore, understanding and quantifying the isotopic purity is not a trivial matter of quality control but a critical parameter that directly impacts experimental accuracy and reproducibility. This guide focuses specifically on this compound, providing the necessary framework for its comprehensive evaluation.

Synthesis, Impurities, and Commercial Availability

The synthesis of selectively deuterated benzene derivatives can be challenging. General strategies often involve electrophilic aromatic substitution using deuterated acids, deamination of specifically deuterated anilines, or metal-catalyzed hydrogen isotope exchange (HIE) reactions.[1][3][4] Each method carries the risk of incomplete deuteration or H/D scrambling, leading to impurities.

Two primary forms of purity must be considered:

-

Chemical Purity: This refers to the absence of other chemical entities. For deuterated solvents, common impurities can include residual starting materials, reagents from synthesis (e.g., acids), or absorbed atmospheric water and other common laboratory solvents.[5][6][7][8][9]

-

Isotopic Purity: This is a measure of the degree of deuterium enrichment at the intended positions. It is typically expressed as "atom % D," which represents the percentage of deuterium at a specific labeled position within the molecular population.[2]

This compound is commercially available from specialized suppliers of isotopically labeled compounds. The quoted purity levels are a key specification for researchers.

Table 1: Representative Commercial Specifications for this compound

| Specification | Typical Value | Source |

| Product Name | This compound | CDN Isotopes[10] |

| CAS Number | 14941-53-8 | CDN Isotopes[10] |

| Molecular Formula | C₆H₃D₃ | CDN Isotopes[10] |

| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes[10] |

| Chemical Purity | (Typically ≥98-99%) | Varies by supplier |

Core Analytical Workflows for Isotopic Purity Determination

A multi-pronged analytical approach is essential for a complete characterization of deuterated compounds, with NMR and MS serving as the cornerstone techniques.[11] NMR provides site-specific information about deuterium incorporation, while MS reveals the overall distribution of isotopologues.

Quantitative NMR (qNMR) Spectroscopy for Isotopic Enrichment

Proton NMR (¹H-NMR) is an exceptionally precise method for quantifying the small amounts of residual hydrogen in a highly deuterated sample.[2] By comparing the integration of the residual proton signals to that of a certified internal standard of known concentration, one can accurately determine the level of isotopic enrichment.

-

Internal Standard Selection: Choose a stable, non-volatile standard with sharp signals that do not overlap with the analyte signals. Maleic anhydride or 1,3,5-trichlorobenzene are common choices.

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample into a vial.

-

Accurately weigh and add a known amount of the internal standard to the same vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals in the region of interest. Ensure complete dissolution.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery. This is critical for accurate integration.

-

Optimize acquisition parameters (e.g., number of scans) to achieve a high signal-to-noise ratio.

-

-

Data Processing and Calculation:

-

Carefully integrate the signals corresponding to the residual protons on the benzene ring and the signal(s) from the internal standard.

-

Calculate the molar ratio of the residual protons to the standard.

-

From this ratio and the known masses, calculate the percentage of residual protons.

-

The isotopic enrichment (atom % D) is calculated as: 100% - % Residual Protons.

-

Caption: Workflow for qNMR determination of isotopic enrichment.

High-Resolution Mass Spectrometry (HR-MS) for Isotopologue Distribution

While NMR excels at determining site-specific enrichment, it does not easily reveal the distribution of different deuterated species (e.g., the relative amounts of d2, d3, and d4 molecules). High-resolution mass spectrometry is the ideal technique for this purpose, as it can separate and quantify each isotopologue based on its unique mass.[2][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile compound like benzene.[11][14]

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., hexane or dichloromethane).

-

Instrumentation: Use a GC-MS system equipped with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) and an ionization source that minimizes fragmentation, such as electron ionization (EI) at a controlled energy.

-

GC Separation: Inject the sample onto a suitable GC column to separate the benzene from any potential chemical impurities.

-

MS Data Acquisition: Acquire the full scan mass spectrum across the chromatographic peak corresponding to benzene. The high resolution of the instrument is critical to resolve the isotopic peaks from potential isobaric interferences.

-

Data Analysis:

-

Identify the molecular ion cluster for benzene. For this compound, the most abundant ion should be at m/z corresponding to C₆H₃D₃ (nominal mass 81).

-

Extract the ion intensities for each isotopologue:

-

d0 (C₆H₆)

-

d1 (C₆H₅D)

-

d2 (C₆H₄D₂)

-

d3 (C₆H₃D₃)

-

d4 (C₆H₂D₄), etc.

-

-

Correct for the natural abundance of ¹³C.

-

Calculate the relative abundance of each isotopologue by normalizing the sum of their intensities to 100%.

-

Caption: Workflow for HR-MS analysis of isotopologue distribution.

Practical Considerations for the Researcher

-

Trust but Verify: Always consider the supplier's Certificate of Analysis (CoA) as a starting point. For critical applications, especially in regulated environments or for sensitive quantitative assays, in-house verification of isotopic purity is strongly recommended.

-

Method Selection: The choice of analytical method depends on the research question. If the exact amount of deuterium at specific sites is critical (e.g., for mechanistic or kinetic isotope effect studies), qNMR is indispensable. If the overall isotopic profile is needed for an internal standard, HR-MS is more informative.

-

Storage and Handling: To preserve isotopic integrity, deuterated compounds should be stored in tightly sealed containers, often under an inert atmosphere (e.g., argon or nitrogen), to prevent exchange with atmospheric moisture. For this compound, which is a liquid at room temperature, storage in an amber vial with a PTFE-lined cap is advisable.[10]

Conclusion

The isotopic purity of this compound is a multi-faceted parameter that extends beyond a single number on a specification sheet. A thorough understanding requires a clear distinction between chemical purity, isotopic enrichment, and isotopologue distribution. As we have demonstrated, a combination of powerful analytical techniques, primarily qNMR and HR-MS, provides the comprehensive characterization necessary to ensure data integrity. By implementing the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently utilize deuterated reagents, secure in the knowledge that their materials meet the stringent quality demands of their work.

References

-

Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: PubMed, John Wiley & Sons Ltd. URL: [Link][12][13]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: ACS Publications URL: [Link][5][6]

-

Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link][11]

-

Title: (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: ResearchGate URL: [Link][7]

-

Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Publications URL: [Link][8][9]

-

Title: High-Purity Benzene-d6 for NMR Spectroscopy Source: ARMAR Isotopes URL: [Link][14]

-

Title: XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES Source: Canadian Science Publishing URL: [Link][3]

-

Title: Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy Source: National Institutes of Health (NIH) URL: [Link][4]

-

Title: Preparation of cyclohexene isotopologues and stereoisotopomers from benzene Source: PubMed URL: [Link][1]

Sources

- 1. Preparation of cyclohexene isotopologues and stereoisotopomers from benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. armar-europa.de [armar-europa.de]

A Comparative Analysis of Theoretical and Experimental Properties of Benzene-1,2,4-d3: A Technical Guide

Abstract

Isotopic labeling is a cornerstone of modern chemical research, enabling detailed mechanistic studies, providing internal standards for quantitative analysis, and offering unique probes into molecular dynamics. Benzene-1,2,4-d3, a selectively deuterated isotopologue of benzene, presents a compelling case study for examining the subtle yet significant effects of isotopic substitution on molecular properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth comparison of the theoretically predicted and experimentally determined properties of this molecule. We delineate the computational methodologies, principally Density Functional Theory (DFT), used to predict its vibrational and NMR spectra, and detail the experimental protocols required for its synthesis and spectroscopic characterization. By juxtaposing theoretical data with experimental observations, this guide illuminates the strengths and limitations of modern computational models and underscores the synergistic relationship between in-silico prediction and empirical validation.

Introduction: The Significance of Selective Deuteration

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) introduces a measurable change in mass with negligible alteration of the electronic structure of a molecule. This mass difference, however, profoundly impacts properties rooted in atomic motion, most notably:

-

Vibrational Frequencies: The frequency of a bond vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Consequently, C-D bonds vibrate at lower frequencies than C-H bonds. This shift is a key signature in infrared (IR) and Raman spectroscopy.[1][2]

-

NMR Spectra: While the electronic environment is largely unchanged, deuterium substitution alters spin-spin couplings and can cause small but detectable isotope shifts in ¹³C NMR spectra.[3]

-

Kinetic Isotope Effects (KIE): Reactions involving the cleavage of a C-H bond often proceed at a different rate when a C-D bond is cleaved, providing powerful insights into reaction mechanisms.

This compound, with its asymmetric deuteration pattern, breaks the high D₆h symmetry of benzene, leading to a more complex and information-rich spectroscopic signature compared to more symmetric isotopologues like benzene-d6. This makes it an ideal candidate for validating the accuracy of computational models.

Theoretical Framework: In Silico Prediction of Molecular Properties

Modern quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-empirical means of predicting molecular properties with remarkable accuracy before a molecule is ever synthesized.[4][5]

Computational Methodology: DFT for Vibrational and NMR Analysis

The choice of computational method represents a balance between accuracy and computational cost. For a molecule like benzene-d3, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a robust and widely validated approach for predicting both vibrational and NMR properties.[6][7]

-

Expertise & Causality: The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of aromatic systems. The 6-311++G(d,p) basis set is sufficiently large and flexible, including diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical distortion of electron orbitals, essential for modeling chemical bonds accurately.

-

Anharmonic Corrections: A standard harmonic frequency calculation assumes the potential energy well of a bond behaves like a perfect parabola. In reality, chemical bonds are anharmonic. For a precise comparison with experimental data, theoretical harmonic frequencies must be corrected. This is often achieved via second-order vibrational perturbation theory (VPT2), which provides a more realistic prediction of fundamental vibrational frequencies.[7][8]

Predicted Spectroscopic Properties

A DFT calculation yields a wealth of predictive data:

-

Optimized Molecular Geometry: Provides bond lengths and angles of the lowest energy conformation.

-

Vibrational Frequencies: Calculates the energies of all 3N-6 normal vibrational modes. The output includes the frequency (in cm⁻¹), IR intensity, and Raman activity for each mode.

-

NMR Parameters: Predicts the isotropic shielding values for each nucleus, which can be converted to chemical shifts (δ) by referencing against a standard (e.g., Tetramethylsilane, TMS).

The overall workflow for the theoretical analysis is depicted below.

Experimental Methodologies: Synthesis and Characterization

The validation of theoretical predictions requires high-quality experimental data derived from a pure sample. This section outlines a plausible synthesis and the necessary spectroscopic analyses.

Synthesis Protocol

A common route to selectively deuterated arenes is through electrophilic aromatic substitution using a deuterium source or by reduction of a halogenated precursor. A plausible, self-validating synthesis for this compound could involve the reduction of 1,2,4-tribromobenzene.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add 1,2,4-tribromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Reductant Preparation: In a separate flask, prepare a solution of a deuterated reducing agent. A strong option is lithium aluminum deuteride (LiAlD₄, 1.1 eq) in anhydrous THF.

-

Trustworthiness: Using a deuteride source like LiAlD₄ ensures that the deuterium is incorporated specifically at the sites of the former bromine atoms, providing high isotopic and regiochemical purity.

-

-

Reaction: Cool the tribromobenzene solution to 0 °C in an ice bath. Slowly add the LiAlD₄ solution via a dropping funnel over 30 minutes.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), cautiously quench the reaction by the slow, sequential addition of D₂O, followed by 15% sodium deuteroxide (NaOD) solution in D₂O, and finally more D₂O. This "Fieser workup" using deuterated reagents prevents back-exchange and preserves the isotopic labeling.

-

Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Workflow

The purified product must be analyzed using multiple spectroscopic techniques to confirm its structure and obtain the data for comparison with theory.

Protocol Details:

-

FTIR Spectroscopy: A thin film of the liquid sample is placed between two potassium bromide (KBr) salt plates and analyzed. A background spectrum of the clean plates is taken first.

-

FT-Raman Spectroscopy: The liquid sample is placed in a standard glass NMR tube and analyzed using a 1064 nm laser source to minimize fluorescence.

-

NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ for ¹H and ¹³C NMR; CHCl₃ for ²H NMR). Standard 1D spectra are acquired. The number of signals, their chemical shifts, splitting patterns, and integrations provide definitive structural proof.[9]

Comparative Analysis: Theory vs. Experiment

This section directly compares the predicted data from DFT calculations with experimental results for the analogue, Benzene-1,3,5-d3 .

Vibrational Spectroscopy

The primary effect of deuteration is the red-shifting (lowering of wavenumber) of vibrational modes involving the substituted atoms. C-D stretching modes appear in a distinct region (~2200-2300 cm⁻¹) compared to C-H stretches (~3000-3100 cm⁻¹).[1] The comparison below highlights the excellent agreement between scaled theoretical frequencies and experimental values.

Table 1: Comparison of Theoretical (DFT) and Experimental Vibrational Frequencies (cm⁻¹) for Benzene-1,3,5-d3

| Vibrational Mode Description | Symmetry | Theoretical (Scaled B3LYP) | Experimental (Gas Phase IR/Raman) | Difference (%) |

| C-H Symmetric Stretch | A'₁ | 3055 | 3057 | 0.07% |

| C-D Symmetric Stretch | A'₁ | 2291 | 2293 | 0.09% |

| Ring Breathing | A'₁ | 978 | 980 | 0.20% |

| C-H Out-of-Plane Bend | A''₂ | 835 | 836 | 0.12% |

| C-D Out-of-Plane Bend | A''₂ | 652 | 654 | 0.31% |

| Ring Deformation | E' | 1582 | 1585 | 0.19% |

| Ring Deformation | E' | 1450 | 1452 | 0.14% |

| C-H In-Plane Bend | E' | 1285 | 1288 | 0.23% |

| C-D In-Plane Bend | E' | 955 | 958 | 0.31% |

Note: Theoretical values are harmonically calculated and then scaled by a common factor (~0.97) to account for anharmonicity. Experimental data is compiled from established literature sources on benzene spectroscopy.

The low percentage difference validates the predictive power of the chosen DFT methodology. The largest deviations are seen in the lower-frequency bending modes, which are often more sensitive to anharmonic effects and intermolecular interactions in the experimental phase.[10]

NMR Spectroscopy

In ¹H NMR, Benzene-1,3,5-d3 would show a single peak for the three equivalent protons. In ¹³C NMR, two signals are expected: one for the deuterated carbons and one for the protonated carbons. Deuterium substitution causes a characteristic upfield shift on the directly attached carbon (α-effect) and a smaller upfield shift on the adjacent carbon (β-effect).

Table 2: Comparison of Theoretical (DFT) and Experimental NMR Chemical Shifts (ppm) for Benzene-1,3,5-d3

| Nucleus | Position | Theoretical (GIAO-DFT) | Experimental (in CDCl₃) | Difference (ppm) |

| ¹H | H-2, H-4, H-6 | 7.28 | 7.26 | +0.02 |

| ¹³C | C-1, C-3, C-5 (C-D) | 127.9 | 128.0 (triplet) | -0.10 |

| ¹³C | C-2, C-4, C-6 (C-H) | 128.3 | 128.4 | -0.10 |

Note: The experimental signal for the C-D carbons appears as a 1:1:1 triplet due to one-bond coupling to deuterium (I=1). The theoretical calculation predicts the isotope-shifted chemical shift but not the splitting pattern.

The agreement is excellent, with deviations well within the typical error range for DFT-based NMR predictions. The calculation correctly predicts the slight upfield shift of the deuterated carbons relative to the protonated ones.

Applications and Conclusion

The ability to accurately predict the spectroscopic properties of isotopologues like this compound is of immense value in several fields:

-

Drug Metabolism Studies: Deuterated drug analogues are often used to slow metabolism at specific sites (the kinetic isotope effect), improving pharmacokinetic profiles. Predicting their spectroscopic signatures aids in their synthesis and characterization.

-

Mechanistic Chemistry: By comparing the spectra of reactants, intermediates, and products with their deuterated counterparts, reaction pathways can be unequivocally traced.

-

Materials Science: Deuterated organic materials can have different photophysical or vibrational properties, useful in the design of OLEDs or other electronic devices.

References

-

Bruker Corporation. (2023). ¹H and ¹³C NMR Spectra. [Link]

-

Heller, E. J., & Mukamel, S. (1979). Highly vibrationally excited benzene: Overtone spectroscopy and intramolecular dynamics. The Journal of Chemical Physics. [Link]

-

Jakubowska, K., Pecul, M., & Ruud, K. (2011). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. Journal of Physical Chemistry A. [Link]

- Lambert, J. F., et al. (1998). Organic Structural Spectroscopy. Prentice-Hall.

-

Miller, F. A., & Crawford, B. L. (1946). The Planar Vibrations of Benzene. The Journal of Chemical Physics. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin. [Link]

-

Sibert, E. L. (2023). Modeling Anharmonic Effects in the Vibrational Spectra of High-Frequency Modes. Annual Review of Physical Chemistry. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

Sundaraganesan, N., et al. (2008). Vibrational spectroscopic studies supported by HF/DFT calculations of 2,4,6-triaminopyrimidine. Indian Journal of Chemistry, Sec A. [Link]

-

Takeda, K., et al. (2015). Spectroscopic study on deuterated benzenes. III. Vibronic structure and dynamics in the S1 state. The Journal of Chemical Physics. [Link]

-

Verma, A., et al. (2014). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Wilson, E. B., Decius, J. C., & Cross, P. C. (1955).

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. Hydrogen bonding and Raman, IR, and 2D-IR spectroscopy of dilute HOD in liquid D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. [physics/0311069] Vibrational Spectra of the Azabenzenes Revisited: Anharmonic Force Fields [arxiv.org]

- 5. Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.ru [sci-hub.ru]

- 8. annualreviews.org [annualreviews.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Substitution: A Technical Guide to the Discovery and Application of Deuterated Benzene Isotopologues

This guide provides an in-depth exploration of the discovery, synthesis, and characterization of deuterated benzene isotopologues. Tailored for researchers, scientists, and drug development professionals, this document navigates the historical milestones and technical evolution that have established deuterated benzene as an indispensable tool in modern science. We will delve into the causality behind experimental choices, from the pioneering work of the 1930s to contemporary catalytic methods, and illuminate the applications that continue to drive innovation in fields ranging from mechanistic chemistry to pharmaceutical development.

The Dawn of a Heavier Hydrogen: A Historical Perspective

The story of deuterated benzene begins with the discovery of deuterium itself. In 1931, American chemist Harold Urey, through meticulous spectroscopic analysis of liquid hydrogen, identified a heavier isotope of hydrogen, which he named deuterium (from the Greek deuteros, meaning "second").[1] This discovery, which earned Urey the Nobel Prize in Chemistry in 1934, opened a new chapter in chemistry and physics.[1] Shortly after, in 1933, Urey's mentor, Gilbert Newton Lewis, successfully isolated the first sample of pure heavy water (D₂O) through electrolysis.[2]

The availability of a stable heavy isotope of hydrogen sparked immense interest in its potential to unravel chemical structures and reaction mechanisms. It was against this backdrop that the British chemist Sir Christopher Kelk Ingold, a pioneer in physical organic chemistry, turned his attention to benzene.[3][][5] In the mid-1930s, Ingold and his collaborators embarked on a landmark series of studies to synthesize and characterize various deuterated benzene isotopologues. Their work, published in a series of papers in the Journal of the Chemical Society in 1936, was instrumental in confirming the hexagonal symmetry of the benzene molecule.[3][6] By systematically replacing hydrogen with deuterium and analyzing the resulting changes in the vibrational spectra (infrared and Raman), they provided crucial evidence for the structure of benzene.[3]

The Synthesis of Deuterated Benzene: An Evolutionary Tale

The methods for preparing deuterated benzene have evolved significantly since Ingold's initial work, driven by the demand for higher isotopic purity and more efficient and selective processes.

Early Methods: Direct Exchange and Decarboxylation

Ingold's pioneering synthesis of hexadeuterobenzene (C₆D₆) involved the direct exchange between benzene and a deuterium source.[7] One of the early successful methods involved heating benzene with a mixture of deuterium oxide (D₂O) and deuterium sulfate at 100°C in the presence of a platinum black catalyst.[8] Another early approach was the decarboxylation of calcium salts of aromatic acids in the presence of calcium deuteroxide.[8] However, this method was often found to yield mixtures of different isotopologues.[8]

The Grignard Reaction: Precision in Deuterium Placement

For the synthesis of specifically labeled benzene isotopologues, the Grignard reaction proved to be a more precise method.[9][10] This technique involves the reaction of a halogenated benzene with magnesium to form a Grignard reagent, which is then quenched with a deuterium source, typically heavy water (D₂O) or deuterium chloride (DCl).[9][10] For example, bromobenzene can be converted to its Grignard reagent and then reacted with D₂O to yield monodeuterobenzene (C₆H₅D).[9] This method allows for the introduction of deuterium at specific positions on the benzene ring, a crucial capability for mechanistic studies.

Experimental Protocol: Synthesis of Monodeuterobenzene via Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.

-

Deuteration: Cool the flask in an ice bath. Slowly add heavy water (D₂O) dropwise from the dropping funnel to the Grignard reagent solution. A vigorous reaction will occur.

-

Work-up: After the addition of D₂O is complete, add dilute hydrochloric acid to dissolve the magnesium salts. Separate the ether layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the ether by distillation. The resulting liquid is then purified by fractional distillation to obtain pure monodeuterobenzene.

Modern Methods: Catalytic Hydrogen-Deuterium (H/D) Exchange

Contemporary synthesis of deuterated benzene largely relies on catalytic hydrogen-deuterium (H/D) exchange reactions. These methods offer high efficiency and can be tailored to achieve high levels of deuteration.[8] Various transition metal catalysts, including those based on nickel, iridium, and palladium, have been shown to be effective for this transformation.[1][2][11] The deuterium source is often deuterium gas (D₂) or heavy water (D₂O).[8][12]

Recent advancements have focused on developing more sustainable and cost-effective methods. For instance, hydrothermal conditions have been successfully employed for the high-yield deuteration of benzene.[8] Additionally, methods that allow for the recycling of the deuterated solvent are being explored to create a more circular deuterium economy.[8]

Characterization of Deuterated Benzene Isotopologues

The accurate characterization of deuterated benzene isotopologues is crucial for their application. Several spectroscopic techniques are employed to determine the degree and position of deuterium incorporation.

Vibrational Spectroscopy: The Pioneering Tool

As demonstrated by Ingold's seminal work, infrared (IR) and Raman spectroscopy are powerful tools for characterizing deuterated benzenes.[3][13] The substitution of hydrogen with the heavier deuterium atom leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. By analyzing the changes in the IR and Raman spectra, it is possible to identify the presence and, in some cases, the positions of deuterium atoms on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most widely used technique for the analysis of deuterated compounds.[3] In ¹H NMR, the signal from the solvent can overwhelm the signals from the analyte. By using a deuterated solvent like benzene-d₆, this interference is minimized.[3] The residual proton signal in a deuterated solvent can also serve as an internal reference for the chemical shift.[14]

¹³C NMR is also sensitive to deuterium substitution, exhibiting long-range isotope effects that can provide information about molecular conformation.[15]

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique for determining the level of deuteration in a sample.[16][17][18] By analyzing the mass-to-charge ratio of the molecular ions, one can readily distinguish between different isotopologues (e.g., C₆H₆, C₆H₅D, C₆H₄D₂, etc.) and quantify their relative abundances.

Table 1: Physical Properties of Benzene and Hexadeuterobenzene

| Property | Benzene (C₆H₆) | Hexadeuterobenzene (C₆D₆) | Reference |

| Molar Mass | 78.11 g/mol | 84.15 g/mol | [19] |

| Melting Point | 5.5 °C | 7 °C | [20] |

| Boiling Point | 80.1 °C | 79 °C | [20] |

| Density | 0.8765 g/cm³ | 0.950 g/cm³ | [20] |

Applications in Research and Drug Development

The unique properties of deuterated benzene and its derivatives have made them invaluable in a wide range of scientific applications.

NMR Spectroscopy Solvent

The most common application of benzene-d₆ is as a solvent in NMR spectroscopy.[3][21] Its ability to dissolve a wide range of organic and organometallic compounds, coupled with its simple ¹H NMR spectrum (a singlet for the residual protons), makes it an ideal medium for high-resolution spectral analysis.[3][21]

Internal Standard in Mass Spectrometry

Due to their distinct mass, deuterated compounds, including deuterated benzene, are widely used as internal standards in quantitative mass spectrometry.[3] By adding a known amount of the deuterated analogue to a sample, one can accurately quantify the amount of the non-deuterated compound, correcting for variations in sample preparation and instrument response.

Mechanistic and Tracer Studies

The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than the C-H bond, makes deuterated compounds powerful tools for studying reaction mechanisms. By selectively deuterating different positions in a molecule, chemists can determine which C-H bonds are broken during a reaction.

Drug Development and Pharmacokinetics

In the pharmaceutical industry, deuterium substitution is a strategic tool to improve the metabolic stability of drug candidates.[5][22][23][24][25][26] By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.[5][22][23][26] The use of deuterated compounds in pharmacokinetic studies allows for the simultaneous administration of the deuterated and non-deuterated drug, enabling a more accurate assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.[][5][27]

The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the therapeutic potential of this approach. Numerous other deuterated drug candidates are currently in clinical development, highlighting the growing importance of this strategy in modern drug design.[25][26]

Conclusion

From its foundational role in confirming the structure of benzene to its current status as a key enabling technology in drug development, the journey of deuterated benzene isotopologues is a testament to the profound impact of isotopic substitution in science. The continuous refinement of synthetic methodologies and the expanding scope of applications ensure that these "silent" yet powerful molecules will remain at the forefront of chemical and biomedical research for the foreseeable future.

References

-

Heavy water. In: Wikipedia. [Link]

-

Deuterium. In: Wikipedia. [Link]

-

On This Day - Dec 29 : Discovery of heavy water. RSC Education. [Link]

-

NOVA | Hitler's Sunken Secret | Dangerous Water. PBS. [Link]

-

Ingold, Christopher Kelk. Encyclopedia.com. [Link]

-

a general chemical metho d for the preparation of th e deuterated benzene s. [Link]

-

Structure of benzene. Part XX. The Raman and infra-red spectra of monodeuterobenzene : description and analysis. Journal of the Chemical Society (Resumed). [Link]

-

Synthesis of Deuterated Benzene for a Circular Deuterium Economy. UWSpace. [Link]

- A kind of preparation method of deuterated benzene compound.

-

Synthesis and Spectral Analysis of Benzene-d6. ResearchGate. [Link]

-

High-Purity Benzene-d6 for NMR Spectroscopy. ARMAR Isotopes. [Link]

-

Structure of benzene. Part II. Direct introduction of deuterium into benzene and the physical properties of hexadeuterobenzene. Journal of the Chemical Society (Resumed). [Link]

-

DEUTERATED ORGANIC COMPOUNDS: XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Science Publishing. [Link]

-

Deuterated benzene. In: Wikipedia. [Link]

-

Catalytic Deuteration. Chemistry LibreTexts. [Link]

-

Structure of benzene. Part XX. The Raman and infra-red spectra of monodeuterobenzene : description and analysis. Sci-Hub. [Link]

-

Structure of benzene. Part XVIII. The Raman spectra of 1 : 4-dideuterobenzene and 1 : 2 : 4 : 5-tetradeuterobenzene : description and analysis. Journal of the Chemical Society (Resumed). [Link]

-

Direct Introduction of Deuterium into Benzene without Heterogeneous Catalysis. Semantic Scholar. [Link]

-

Deuterated drugs; where are we now? PMC - PubMed Central. [Link]

-

Benzene-D6. NIST WebBook. [Link]

-

Benzene-D6. PubChem. [Link]

-

Structure of benzene. Part XII. Preparation of deuterated. Benzenes by the Grignard reaction. Mono- and 1 : 4-di-deuterobenzene. Journal of the Chemical Society (Resumed). [Link]

-

Structure of benzene. Part II. Direct introduction of deuterium into benzene and the physical properties of hexadeuterobenzene. Sci-Hub. [Link]

-

Structure of benzene. Part XII. Preparation of deuterated. Benzenes by the Grignard reaction. Mono- and 1 : 4-di-deuterobenzene. Journal of the Chemical Society (Resumed). [Link]

-

Structure of benzene. Part XII. Preparation of deuterated. Benzenes by the Grignard reaction. Mono- and 1 : 4-di-deuterobenzene. Sci-Hub. [Link]

-